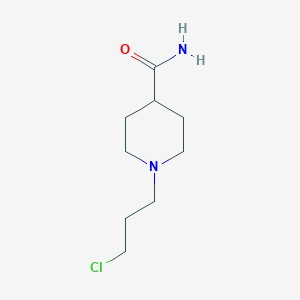

1-(3-Chloropropyl)piperidine-4-carboxamide

Overview

Description

1-(3-Chloropropyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C9H17ClN2O and a molecular weight of 204.697 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-(3-Chloropropyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with chloropropyl reagents. One common method involves the alkylation of piperidine with 3-chloropropylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chloropropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form various cyclic derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-(3-Chloropropyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar structure but contains a phenyl group instead of a carboxamide group.

N-(3-Chloropropyl)piperidine: This compound lacks the carboxamide group and has different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(3-Chloropropyl)piperidine-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring, a 3-chloropropyl substituent, and a carboxamide functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 198.13 g/mol. The structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Binding : The compound can bind to specific receptors, modulating their activity. For instance, it may interact with muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and cancer progression .

- Enzyme Inhibition : It has shown potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurological processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- Neurological Effects : The compound's ability to inhibit cholinesterases suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

- Anti-inflammatory Properties : Preliminary studies indicate that it may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disorders.

Comparative Analysis with Similar Compounds

A comparative study highlights the unique features and activities of this compound against structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-(3-Chloropropyl)pyrrolidine hydrochloride | 0.92 | Pyrrolidine ring instead of piperidine |

| 4-Chloropiperidine hydrochloride | 0.83 | Lacks the propyl chain; only chlorinated piperidine |

| 1-(2-Chloroethyl)piperidine hydrochloride | 0.83 | Different alkyl chain position |

| 2-(Piperidin-1-yl)ethanamine dihydrochloride | 0.75 | Contains an ethanamine structure |

| 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride | 0.74 | Features a longer pentanamine chain |

This table illustrates how variations in the chemical structure influence biological activities and potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects on FaDu hypopharyngeal tumor cells, revealing that modified derivatives showed improved efficacy over traditional treatments, indicating a promising avenue for cancer therapy .

- Cholinesterase Inhibition : Research highlighted the compound's dual inhibition of AChE and BuChE, suggesting its potential as a therapeutic agent for Alzheimer's disease by enhancing cholinergic neurotransmission .

- Anti-inflammatory Research : Investigations into its anti-inflammatory properties showed promising results that warrant further exploration in chronic inflammatory diseases.

Properties

IUPAC Name |

1-(3-chloropropyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c10-4-1-5-12-6-2-8(3-7-12)9(11)13/h8H,1-7H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZOTFHVKGPADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562206 | |

| Record name | 1-(3-Chloropropyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129846-88-4 | |

| Record name | 1-(3-Chloropropyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.